4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid
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Overview
Description
4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid is an organic compound that features a tetrazole ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of a suitable precursor with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then coupled with a benzoic acid derivative through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Brominated aromatic compounds.
Scientific Research Applications
4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This compound can also participate in hydrogen bonding and π-π interactions, which contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid
- 4-[2-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl]benzoic acid
Uniqueness
4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid is unique due to the presence of the 2-methylbenzyl group, which can enhance its lipophilicity and bioavailability compared to other tetrazole derivatives. This structural feature may also influence its interaction with biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C16H14N4O2 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
4-[2-[(2-methylphenyl)methyl]tetrazol-5-yl]benzoic acid |
InChI |
InChI=1S/C16H14N4O2/c1-11-4-2-3-5-14(11)10-20-18-15(17-19-20)12-6-8-13(9-7-12)16(21)22/h2-9H,10H2,1H3,(H,21,22) |
InChI Key |
BJXFMGZBTLQREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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